molecular formula C12H10N2O6 B554651 2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]- CAS No. 68123-33-1

2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-

Cat. No. B554651
CAS RN: 68123-33-1
M. Wt: 278.22 g/mol
InChI Key: JUEAHIVORWVODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-” is a chemical compound with the molecular formula C12H10N2O6 . It is not intended for human or veterinary use and is primarily used for research.

Scientific Research Applications

HPLC Labeling

NSNPA is commonly used in High-Performance Liquid Chromatography (HPLC) labeling. It acts as a derivatization agent that enables the detection of compounds with poor UV or visibility under HPLC analysis . By attaching a nitrophenyl group to the target molecule, NSNPA increases the molecule’s absorbance, allowing for more precise quantification and identification.

Peptide Mapping

In proteomics, NSNPA is utilized for peptide mapping. It reacts with free amine groups in peptides, forming a stable amide bond. This reaction is particularly useful in identifying and characterizing protein structures, as well as in studying protein-protein interactions .

Enzyme Activity Assays

NSNPA serves as a substrate in enzyme activity assays, especially for esterases and lipases. The release of the 4-nitrophenol moiety upon enzymatic action leads to a colorimetric change, which can be quantified to determine enzyme activity .

Protein Cross-Linking

The compound is used in cross-linking studies to investigate protein interactions. NSNPA can link proteins together through their amine groups, aiding in the understanding of protein complexes and their functions within the cell .

Immunoconjugate Preparation

NSNPA is instrumental in preparing immunoconjugates for immunohistochemistry and ELISA. It helps in attaching haptens to larger proteins, which can then be used to generate specific antibodies for research and diagnostic purposes .

Fluorescent Labeling

It is also used in fluorescent labeling due to its ability to react with amines. When conjugated with fluorescent dyes, NSNPA-labeled compounds can be tracked and visualized under a fluorescence microscope, facilitating cellular and molecular biology studies .

Drug Delivery Research

In drug delivery research, NSNPA derivatives are explored for their potential to create prodrugs. These prodrugs can be activated in specific physiological conditions, releasing the active drug and improving its efficacy and safety profile .

Material Science

Lastly, NSNPA finds applications in material science. It is used to modify the surface properties of polymers and other materials, which can enhance their biocompatibility, reduce friction, or alter other surface characteristics important for industrial applications .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c15-10-5-6-11(16)13(10)20-12(17)7-8-1-3-9(4-2-8)14(18)19/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEAHIVORWVODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071121
Record name Succinimido (4-nitrophenyl)acetate
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Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-

CAS RN

68123-33-1
Record name 2,5-Dioxo-1-pyrrolidinyl 4-nitrobenzeneacetate
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Record name 2,5-Pyrrolidinedione, 1-(((4-nitrophenyl)acetyl)oxy)-
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Record name Benzeneacetic acid, 4-nitro-, 2,5-dioxo-1-pyrrolidinyl ester
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Record name 2,5-PYRROLIDINEDIONE, 1-(((4-NITROPHENYL)ACETYL)OXY)-
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